

# In-Depth Technical Guide: Synthesis and Characterization of *tert*-Butyl Benzylglycinate

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## Compound of Interest

Compound Name: *tert*-Butyl benzylglycinate

Cat. No.: B2734447

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This guide provides a comprehensive overview of the synthesis and characterization of ***tert*-butyl benzylglycinate**, an important intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules.

## Synthesis of *tert*-Butyl Benzylglycinate

The primary route for the synthesis of ***tert*-butyl benzylglycinate** involves the N-alkylation of *tert*-butyl glycinate with a benzylating agent. A common and effective method utilizes benzyl bromide as the benzyl source.

## Experimental Protocol: N-benylation of *tert*-Butyl Glycinate

This protocol is adapted from established procedures for the N-alkylation of amino acid esters.

Reaction Scheme:

Materials:

- *tert*-Butyl glycinate hydrochloride
- Benzyl bromide

- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous solvent (e.g., ethanol, acetonitrile)
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

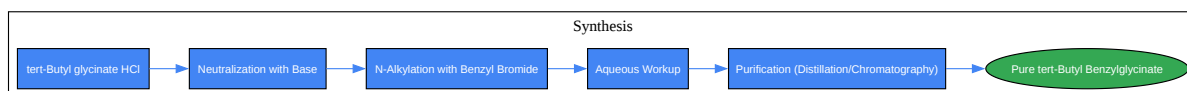
- To a flask containing a suspension of tert-butyl glycinate hydrochloride in the chosen anhydrous solvent, add triethylamine (approximately 2.2 equivalents). Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add benzyl bromide (approximately 1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains low to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and filter off the triethylamine hydrobromide salt that has precipitated.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude **tert-butyl benzylglycinate**.

#### Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure **tert-butyl benzylglycinate** as a liquid.<sup>[1]</sup>

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **tert-butyl benzylglycinate**.



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Caption: General workflow for the synthesis of **tert-butyl benzylglycinate**.

## Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized **tert-butyl benzylglycinate**. The following tables summarize the key characterization data.

## Physical and Chemical Properties

Property	Value	Reference
CAS Number	7662-76-2	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>	[2]
Molecular Weight	221.30 g/mol	[2]
Boiling Point	125-126 °C at 0.5 mmHg	[1]
Appearance	Liquid	
Purity	≥95% - ≥97%	[1][2]

## Spectroscopic Data

While a complete set of spectra for **tert-butyl benzylglycinate** is not readily available in the public domain, the expected characteristic signals based on its structure and data from similar compounds are presented below. Researchers should acquire their own data for confirmation.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35-7.25	m	5H	Ar-H (Phenyl)
~3.75	s	2H	-CH <sub>2</sub> -Ph
~3.30	s	2H	-NH-CH <sub>2</sub> -COO
~2.50 (broad)	s	1H	NH
~1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Ester)
~139	Quaternary Ar-C
~128.5	Ar-CH
~128.2	Ar-CH
~127.1	Ar-CH
~81.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~53.5	-CH <sub>2</sub> -Ph
~51.0	-NH-CH <sub>2</sub> -COO
~28.0	-C(CH <sub>3</sub> ) <sub>3</sub>

## IR (Infrared) Spectroscopy

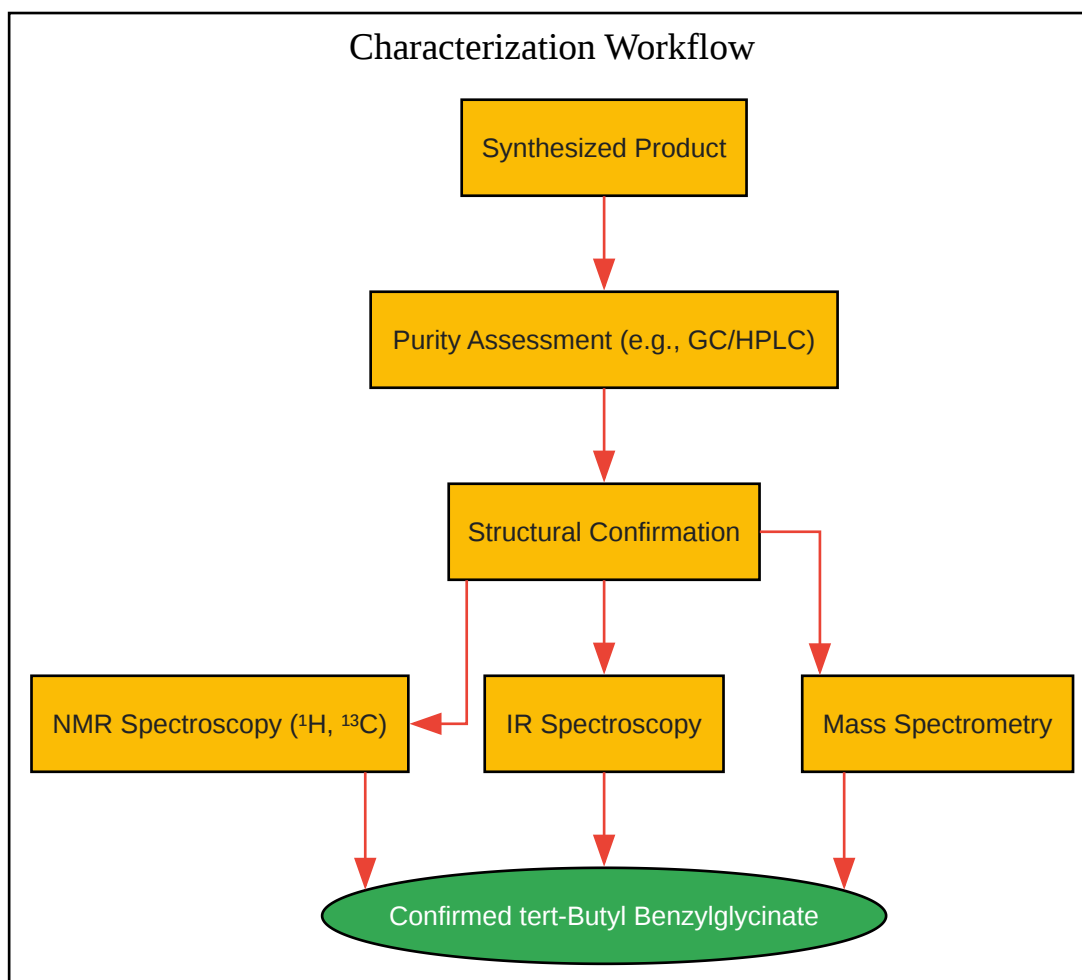
Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3340 (broad)	N-H Stretch
~3030, 2980-2850	C-H Stretch (Aromatic, Aliphatic)
~1730	C=O Stretch (Ester)
~1600, 1495, 1455	C=C Stretch (Aromatic)
~1150	C-O Stretch (Ester)

#### Mass Spectrometry (MS)

m/z	Assignment
221.14	[M] <sup>+</sup> (Molecular Ion)
165.08	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-Butyl cation)

## Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.



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Caption: Logical workflow for the characterization of **tert-butyl benzylglycinate**.

This guide provides a foundational understanding of the synthesis and characterization of **tert-butyl benzylglycinate**. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety procedures.

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## References

- 1. 7662-76-2 Cas No. | N-Benzylglycine tert-butyl ester | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
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